{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride
Overview
Description
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is a chemical compound with the molecular formula C11H18N2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride typically involves the reaction of 4-(dimethylaminomethyl)benzylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used under mild conditions.
Major Products
The major products formed from these reactions include amine oxides, primary amines, and substituted benzylamines .
Scientific Research Applications
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme kinetics and as a substrate for enzyme assays.
Mechanism of Action
The mechanism of action of {4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzylamine dihydrochloride
- N,N-Dimethylbenzylamine
- N-Methylbenzylamine
Uniqueness
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and make it suitable for diverse scientific applications. Its dual functionality as both a benzylamine and a dimethylamine derivative provides versatility in synthetic chemistry .
Biological Activity
{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride, also referred to as DMA-BM, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DMA-BM, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications based on various research findings.
DMA-BM is characterized by its dimethylamino group and a benzylamine structure, which contribute to its reactivity and interaction with biological targets. The compound is soluble in water due to the presence of two hydrochloride groups, enhancing its bioavailability.
The biological activity of DMA-BM primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as a ligand, binding to specific sites on proteins and modulating their activity. Notably, it has been shown to inhibit cholinesterases (AChE and BChE) and monoamine oxidase B (MAO B), which are critical in the regulation of neurotransmitter levels in the brain.
Enzyme Inhibition
- Cholinesterases : DMA-BM exhibits inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the hydrolysis of acetylcholine. This inhibition can lead to increased acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.
- Monoamine Oxidase B : The compound also inhibits MAO B, an enzyme associated with the degradation of monoamines. This inhibition may provide neuroprotective effects by reducing oxidative stress in neuronal cells.
Pharmacological Activities
DMA-BM has been investigated for various pharmacological properties:
- Antioxidant Activity : Studies indicate that DMA-BM possesses antioxidant properties, which can mitigate oxidative stress-related damage in cells.
- Neuroprotective Effects : The inhibition of AChE and MAO B suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Activity : Preliminary studies have shown that DMA derivatives exhibit antimicrobial properties against certain bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of DMA-BM and its derivatives:
- Inhibition Studies : A study demonstrated that DMA-BM showed IC50 values of 0.021 μM against AChE and 0.031 μM against MAO B, indicating potent inhibitory activity .
- Neuroprotective Screening : In vitro assays revealed that compounds similar to DMA-BM could protect neurons from oxidative stress-induced apoptosis, suggesting their therapeutic potential in neurodegenerative disorders .
- Antimicrobial Testing : Research has indicated that DMA derivatives can inhibit the growth of pathogenic bacteria, providing a basis for further development as antimicrobial agents .
Comparative Analysis with Similar Compounds
Compound Name | AChE IC50 (μM) | MAO B IC50 (μM) | Notable Activity |
---|---|---|---|
This compound | 0.021 | 0.031 | Neuroprotective & Antimicrobial |
4-(Dimethylamino)benzylamine dihydrochloride | 0.025 | 0.045 | Neuroprotective |
N,N-Dimethyl-p-phenylenediamine dihydrochloride | 0.030 | 0.050 | Antimicrobial & Antioxidant |
Properties
IUPAC Name |
1-[4-[(dimethylamino)methyl]phenyl]-N-methylmethanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-12-8-10-4-6-11(7-5-10)9-13(2)3;;/h4-7,12H,8-9H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAPKYHJVNAGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN(C)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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